1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione
Description
Properties
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-6(9-5-7-2-3-8(9)4-7)14-11(16)10(15)13-12(14)17/h6-9H,2-5H2,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXZCCVESILKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)N3C(=O)C(=O)NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C13H19N3O
- Molar Mass : 233.31 g/mol
- CAS Number : 1212073-40-9
The compound features an imidazolidine core which is known for its diverse biological properties, including antimicrobial and antitumor activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission, which could influence neurological functions.
Therapeutic Potentials
Research indicates that this compound may have applications in several therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antimicrobial properties against various bacterial strains.
- Antitumor Effects : There is emerging evidence that the compound can inhibit the growth of certain cancer cell lines, making it a candidate for further anticancer drug development.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers tested the antimicrobial efficacy of the compound against several strains of bacteria. The results demonstrated a notable reduction in bacterial growth at low concentrations, suggesting its potential as an antibiotic agent.
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of this compound. The study involved treating various cancer cell lines with the compound and assessing cell viability through MTT assays. The findings indicated significant cytotoxicity at specific doses, warranting further exploration into its mechanism of action and potential clinical applications.
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound contains two key functional groups:
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Imidazolidine-2,4,5-trione (hydantoin) core: Known for nucleophilic substitution, acylation, and metal-catalyzed transformations.
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Bicyclo[2.2.1]heptan-2-yl group : A norbornane-derived framework, which may participate in ring-opening reactions or act as a stable substituent.
Nucleophilic Substitution at the Hydantoin Core
Hydantoins often undergo nucleophilic displacement of oxygen atoms in the presence of bases or nucleophiles. For example:
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Hydrolysis : Under acidic or basic conditions, the hydantoin ring may hydrolyze to form urea derivatives.
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Alkylation/Acylation : The oxygen atoms could act as leaving groups in reactions with alkyl halides or acylating agents.
Hypothetical Reagent : Sodium hydroxide (SN2 mechanism)
Conditions : Aqueous ethanol, reflux
Ring-Opening of the Bicyclo[2.2.1]heptan-2-yl Group
Norbornane derivatives are reactive in Diels-Alder reactions or oxidative cleavage. For example:
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Epoxidation : Reaction with oxidants like m-CPBA could form epoxides.
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Ring-Strain Release : Acid-catalyzed ring-opening to form conjugated dienes.
Hypothetical Reagent : m-Chloroperbenzoic acid (m-CPBA)
Conditions : Dichloromethane, room temperature
Metal-Catalyzed Transformations
Hydantoins can participate in cross-coupling reactions (e.g., Suzuki or Heck) if functionalized with aryl halides. While not directly observed in the provided sources, analogous systems (e.g., thiazole derivatives in) suggest potential for such reactions.
Bicyclo[2.2.1]heptan-2-one Derivatives
Search results highlight multiple bicyclo[2.2.1]heptan-2-one derivatives ( ), including:
| Compound | CAS Number | Key Features |
|---|---|---|
| (1R,3E,4S)-1,7,7-trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one | 1782069-81-1 | Benzylidene substituent |
| (1S,3E,4R)-1,7,7-trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one | 95342-41-9 | Stereoisomeric variation |
These compounds suggest that bicyclo[2.2.1]heptan-2-yl groups are stable and may resist cleavage under mild conditions.
Imidazolidine-2,4,5-trione (Hydantoin) Chemistry
While not directly cited in the provided sources, hydantoins are known to undergo:
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Alkylation at oxygen atoms (e.g., reaction with alkyl halides).
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Reduction to form imidazolidinones.
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Enzymatic cleavage in biological systems (e.g., urease activity).
Experimental Considerations
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Synthesis : The target compound might be synthesized via condensation of a bicyclo[2.2.1]heptan-2-yl amine with phosgene or urea derivatives.
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Characterization : NMR spectroscopy and HPLC (as noted in) would be critical for verifying reaction outcomes.
Research Gaps
The provided search results do not explicitly address the reactivity of 1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione . Further experimental studies are required to validate hypothetical pathways.
Comparison with Similar Compounds
Structural Comparison
The imidazolidine-2,4,5-trione scaffold is common among analogs, but substituents critically influence bioactivity and physicochemical properties. Key structural differences include:
Key Observations :
- Fluorobenzothiazole and para-substituted aryl groups in analogs like 3d and 3e enhance cholinesterase inhibition via electronic effects .
Physicochemical Data:
Key Observations :
- Lipophilicity (log Kow) correlates with substituent hydrophobicity. Branched groups (e.g., isopropyl in 3d) increase log Kow, enhancing membrane permeability .
- The target compound’s lack of aromatic groups may reduce lipophilicity compared to analogs.
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
